N,1-dimethylpyrrolidin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,1-dimethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGIEJXGCLWRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374368 | |

| Record name | N,1-dimethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64021-83-6 | |

| Record name | N,1-dimethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,1-dimethylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of N,1-dimethylpyrrolidin-3-amine

An In-depth Technical Guide to N,1-Dimethylpyrrolidin-3-amine

Introduction: Unveiling a Versatile Heterocyclic Building Block

This compound is a disubstituted pyrrolidine, a five-membered saturated nitrogen heterocycle. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs, owing to its ability to explore three-dimensional chemical space effectively.[1][2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, offering critical insights for researchers in drug discovery and chemical synthesis. Its structure features two basic nitrogen centers—a tertiary amine within the pyrrolidine ring and a secondary amine at the 3-position—conferring unique chemical reactivity and potential for diverse functionalization. This document will serve as a technical resource, detailing its core properties, synthetic considerations, analytical characterization, and safety protocols.

Nomenclature and Identification

The compound is systematically named this compound. The '1' designates the nitrogen atom of the pyrrolidine ring, while the 'N' refers to the exocyclic nitrogen of the amine group at the 3-position. It is crucial to distinguish this from its isomer, N,N-dimethylpyrrolidin-3-amine, which contains a tertiary exocyclic amine.

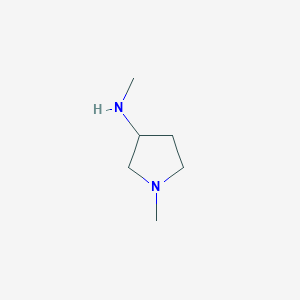

Caption: 2D structure of this compound.

PART 1: Physicochemical Properties

The physicochemical properties of a compound are foundational to its application, influencing its solubility, membrane permeability, and formulation characteristics. This compound is typically encountered as a liquid at room temperature.[3] As a chiral molecule, it can exist as (R) and (S) enantiomers or as a racemic mixture.

Data Summary

The following table summarizes the key physical and chemical identifiers for this compound and its related isomers. This consolidation allows for rapid comparison and verification of material specifications.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₆H₁₄N₂ | [4][5] |

| Molecular Weight | 114.19 g/mol | [4][5] |

| CAS Number | 64021-83-6 (unspecified stereochemistry) | [4] |

| 792970-21-9 ((R)-enantiomer) | [6] | |

| 132883-44-4 ((S)-enantiomer) | [5][7] | |

| Physical Form | Liquid | [3] |

| Boiling Point | ~160-164 °C at 760 mmHg | [3] |

| Density | ~0.899 g/mL at 25 °C | |

| Refractive Index (n20/D) | ~1.4650 | |

| Topological Polar Surface Area | 15.3 Ų | [4][8] |

| InChIKey | CZGIEJXGCLWRPY-UHFFFAOYSA-N | [4] |

PART 2: Chemical Properties and Reactivity

The reactivity of this compound is dominated by its two nitrogen centers. Understanding their relative basicity and nucleophilicity is key to predicting its behavior in chemical reactions.

-

Basicity : Both the ring (tertiary) and exocyclic (secondary) amines are basic and can be protonated to form hydrochloride salts.[9] The exocyclic secondary amine is generally more sterically accessible and is the primary site for many reactions.

-

Nucleophilicity : The secondary amine is a potent nucleophile, readily participating in reactions such as:

-

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation : Reaction with alkyl halides to form tertiary amines.

-

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.[10]

-

-

Coordination Chemistry : The presence of two nitrogen atoms allows this compound to act as a bidentate ligand in the formation of metal complexes.

The pyrrolidine ring is generally stable, but harsh oxidizing conditions can lead to ring-opening or other degradation pathways.

PART 3: Role in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a cornerstone of modern drug design. Its non-planar, puckered conformation provides an excellent framework for creating molecules with specific three-dimensional geometries that can lead to high-affinity interactions with biological targets like enzymes and receptors.[2]

This compound serves as a versatile building block, offering multiple points for chemical diversification. The secondary amine provides a convenient handle for attaching various functional groups or linking to other molecular fragments.

Caption: General workflow for synthesis via reductive amination.

Experimental Protocol: Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols outline the expected spectroscopic signatures.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To confirm the molecular structure and assess purity.

-

Methodology :

-

Prepare a sample by dissolving ~5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H signal should disappear or significantly diminish due to proton-deuterium exchange. [11]* Expected ¹H NMR Data :

-

A singlet corresponding to the three protons of the N1-methyl group.

-

A singlet or doublet corresponding to the three protons of the exocyclic N-methyl group.

-

A broad singlet for the N-H proton, which will exchange with D₂O. [11] * A series of multiplets for the seven protons on the pyrrolidine ring.

-

-

Expected ¹³C NMR Data :

-

Two distinct signals in the aliphatic region for the two N-methyl carbons.

-

Four signals corresponding to the carbons of the pyrrolidine ring. Carbons adjacent to nitrogen atoms will be deshielded and appear further downfield. [11] 2. Infrared (IR) Spectroscopy

-

-

Objective : To identify key functional groups.

-

Methodology :

-

Acquire an IR spectrum using a neat liquid sample between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

-

Expected Data :

-

N-H Stretch : A single, moderate-to-weak band in the 3350-3310 cm⁻¹ region, characteristic of a secondary amine. [12]The absence of a second band in this region rules out a primary amine.

-

C-H Stretch : Bands just below 3000 cm⁻¹ for aliphatic C-H bonds.

-

C-N Stretch : Medium to weak bands in the 1250–1020 cm⁻¹ region for the aliphatic C-N bonds. [12] 3. Mass Spectrometry (MS)

-

-

Objective : To determine the molecular weight and fragmentation pattern.

-

Methodology :

-

Introduce the sample into a mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

-

Expected Data :

-

Molecular Ion (M⁺) : According to the Nitrogen Rule, a compound with an even number of nitrogen atoms (like this compound) should have an even nominal molecular weight. The molecular ion peak is expected at m/z = 114. [11] * Fragmentation : Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to characteristic fragment ions.

-

PART 5: Safety and Handling

Proper handling of this compound is critical to ensure laboratory safety. It is classified as a hazardous substance.

-

Hazard Identification :

-

Recommended Handling Procedures :

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [13][14][15] 2. Ventilation : Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors. [14] 3. Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. [14]Keep away from sources of ignition. [15] 4. Spill Response : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. [14] 5. First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [13][14] * Skin : Remove contaminated clothing and rinse skin immediately with plenty of water for at least 15 minutes. Seek medical attention. [13][14] * Ingestion : Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [13][14] * Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention. [13][14]

-

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2758520, this compound. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22120278, N,N-dimethylpyrrolidin-3-amine dihydrochloride. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2758519, 3-(Dimethylamino)pyrrolidine. PubChem. [Link]

-

Pharmaffiliates. (3R)-N,1-dimethylpyrrolidin-3-amine | 792970-21-9. Pharmaffiliates. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22568124. PubChem. [Link]

-

University of Colorado Boulder. IR: amines. University of Colorado Boulder. [Link]

-

LibreTexts Chemistry. 24.10: Spectroscopy of Amines. LibreTexts. [Link]

-

da Silva, J. F. M., et al. (2009). Prodrugs for Amines. Pharmaceuticals. [Link]

-

LibreTexts Chemistry. 24.6 Synthesis of Amines. LibreTexts. [Link]

-

OpenStax. 24.6 Synthesis of Amines. OpenStax. [Link]

-

Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Future Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,N-Dimethylpyrrolidin-3-amine | 69478-75-7 [sigmaaldrich.com]

- 4. This compound | C6H14N2 | CID 2758520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-N,N-dimethylpyrrolidin-3-amine - CAS:132883-44-4 - Abovchem [abovchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chemscene.com [chemscene.com]

- 8. 3-(Dimethylamino)pyrrolidine | C6H14N2 | CID 2758519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N-dimethylpyrrolidin-3-amine dihydrochloride | C6H16Cl2N2 | CID 22120278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chemical.kao.com [chemical.kao.com]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to N,1-dimethylpyrrolidin-3-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,1-dimethylpyrrolidin-3-amine is a substituted pyrrolidine that has garnered significant interest within the medicinal chemistry community. Its structural features, including a chiral center and two basic nitrogen atoms with different steric and electronic environments, make it a versatile building block for the synthesis of complex molecular architectures. The pyrrolidine motif is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a rigid framework for orienting pharmacophoric elements.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, analytical methods for its characterization, and its applications in drug development.

Chemical Identity and Molecular Structure

This compound is a cyclic diamine. The core of the molecule is a five-membered saturated heterocycle, pyrrolidine, which is substituted at the nitrogen atom (position 1) with a methyl group and at position 3 with a methylamino group. The presence of a stereocenter at the 3-position means that the molecule can exist as two enantiomers, (R) and (S), or as a racemic mixture.

CAS Number: The primary CAS number for the racemic mixture of this compound is 64021-83-6 .[3] It is crucial for researchers to be aware of the specific stereoisomer or salt form they are working with, as this can have significant implications for biological activity and intellectual property.

-

(S)-N,1-dimethylpyrrolidin-3-amine: CAS No. 132883-44-4[4]

-

N,N-dimethylpyrrolidin-3-amine dihydrochloride: CAS No. 50534-42-4 (for the racemate)[5]

Molecular Formula: C₆H₁₄N₂[3]

Molecular Weight: 114.19 g/mol [3]

IUPAC Name: this compound[3]

Molecular Structure Visualization

The 2D and 3D structures of this compound are depicted below. The pyrrolidine ring adopts a non-planar envelope or twist conformation, which can influence its binding to biological targets.

Caption: 2D Molecular Structure of this compound

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The data presented here are compiled from various sources, including commercial supplier information and public chemical databases. It is recommended to verify these properties on a batch-specific basis.

| Property | Value | Source |

| Physical Form | Liquid | |

| Boiling Point | 164 °C at 760 mmHg | |

| Flash Point | 54.5 ± 9.4 °C | |

| Molecular Weight | 114.19 g/mol | [3] |

| Molecular Formula | C₆H₁₄N₂ | [3] |

| Topological Polar Surface Area | 15.3 Ų | [3] |

| Storage Temperature | 4°C, protect from light |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two N-methyl groups, the methyl group of the methylamino substituent, and the protons of the pyrrolidine ring. The diastereotopic nature of the ring protons would likely result in complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum should exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments (N-methyls, ring methylenes, and the methine carbon bearing the amino group).

-

Mass Spectrometry: The nominal mass of the molecular ion [M]⁺ would be 114, with a high-resolution mass corresponding to the exact mass of C₆H₁₄N₂ (114.1157).[3] Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the pyrrolidine ring.

Synthesis of this compound

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry.[2][6] While a specific, detailed, peer-reviewed protocol for the synthesis of this compound is not prominently available, a general and plausible synthetic route can be devised based on known methodologies for analogous compounds. A common strategy involves the reductive amination of a suitable keto-amine precursor.

Illustrative Synthetic Pathway

A potential synthetic route could start from a commercially available precursor like 1-methylpyrrolidin-3-one. The synthesis would proceed via reductive amination.

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

Step 1: Formation of the Imine/Enamine Intermediate To a solution of 1-methylpyrrolidin-3-one in a suitable solvent (e.g., dichloromethane or methanol) is added a solution of methylamine. The reaction is typically stirred at room temperature to allow for the formation of the corresponding imine or enamine intermediate. The removal of water, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the product.

Step 2: Reduction to the Amine The intermediate from Step 1 is then reduced without isolation. A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is added portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation (e.g., using H₂ gas and a palladium or nickel catalyst) can be employed. The reaction progress is monitored by a suitable analytical technique like TLC or GC-MS.

Step 3: Work-up and Purification Upon completion of the reaction, the mixture is quenched, and the pH is adjusted to basic to ensure the product is in its free base form. The product is then extracted into an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compared with available data. Purity should be assessed by GC or HPLC.

Analytical Methods

The accurate quantification and characterization of this compound are critical for its use in research and development. Due to its amine functionalities, chromatographic techniques are well-suited for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile amines. Given the basic nature of this compound, peak tailing can be an issue on standard GC columns. Therefore, a column specifically designed for amine analysis, often featuring a basic deactivation, is recommended.

Illustrative GC-MS Parameters:

-

Column: A low-to-mid polarity column with base deactivation (e.g., a DB-5ms treated for amine analysis or a dedicated amine column).

-

Injection: Split or splitless injection, depending on the concentration.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 50-70 °C) and ramping up to a higher temperature (e.g., 250-280 °C) to ensure elution.

-

Carrier Gas: Helium or hydrogen.

-

Detector: Mass spectrometer operating in electron ionization (EI) mode.

Derivatization with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can improve chromatographic performance and provide characteristic mass spectral fragmentation patterns for enhanced identification.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is another versatile technique for the analysis of this compound, particularly for non-volatile salts or for monitoring reaction progress in solution.

Illustrative HPLC-UV Method (for a derivatized amine):

Since this compound lacks a strong chromophore, direct UV detection at low wavelengths (e.g., <220 nm) might be possible but can suffer from low sensitivity and interference. A more robust approach involves pre-column derivatization with a UV-active or fluorescent labeling agent.

-

Derivatizing Agent: Reagents like dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), or o-phthalaldehyde (OPA) can be used to introduce a chromophore or fluorophore.

-

Column: A reversed-phase column (e.g., C18 or C8) is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detector: UV-Vis or fluorescence detector set to the appropriate wavelength for the chosen derivative.

Applications in Drug Development

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and this compound serves as a valuable building block for introducing this motif into drug candidates. Its diamine nature allows for versatile chemical modifications at two distinct points, enabling the exploration of structure-activity relationships (SAR).

The introduction of the this compound moiety can influence a molecule's properties in several ways:

-

Increased Basicity and Solubility: The two nitrogen atoms can be protonated at physiological pH, which can enhance aqueous solubility and facilitate formulation.

-

Modulation of Lipophilicity: The pyrrolidine ring can modulate the overall lipophilicity (logP) of a molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.

-

Receptor Interactions: The nitrogen atoms can act as hydrogen bond acceptors or be protonated to form ionic interactions with target proteins.

-

Stereochemical Control: The chiral center at the 3-position allows for the synthesis of stereochemically defined molecules, which is often crucial for selective biological activity.[2]

While specific examples of marketed drugs containing the exact this compound fragment are not readily identifiable, numerous patents and research articles describe its use in the synthesis of compounds targeting a wide range of therapeutic areas, including but not limited to:

-

Kinase inhibitors: For the treatment of cancer and inflammatory diseases.

-

G-protein coupled receptor (GPCR) modulators: For various central nervous system and metabolic disorders.

-

Ion channel blockers: For cardiovascular and neurological conditions.

The rationale for its inclusion often revolves around its ability to occupy a specific pocket in the target protein, with the N-methyl groups providing a means to fine-tune steric interactions and the basic centers engaging in key binding interactions.

Reactivity and Chemical Stability

This compound exhibits the typical reactivity of a secondary and a tertiary amine.

-

Nucleophilicity: Both nitrogen atoms are nucleophilic, with the exocyclic secondary amine generally being more sterically accessible and potentially more reactive in certain reactions, such as acylation or alkylation.

-

Basicity: The two nitrogen atoms have different pKa values. The pyrrolidine nitrogen, being a tertiary amine, is typically more basic than the exocyclic secondary amine. This differential basicity can be exploited in selective chemical transformations.

-

Oxidation: Amines are susceptible to oxidation. This compound should be protected from strong oxidizing agents.

-

Stability: The compound is generally stable under standard laboratory conditions but should be stored in a cool, dark place to prevent degradation. Long-term storage under an inert atmosphere is recommended to minimize oxidation. The hydrochloride salt form offers enhanced stability and is often preferred for storage and handling.[5] Studies on related amine structures suggest that degradation can occur in the presence of oxygen, particularly at elevated temperatures and in the presence of metal ions.[6]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its unique structural and physicochemical properties make it an attractive component for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical identity, synthesis, analytical characterization, and applications. Researchers and scientists working with this compound should pay close attention to its stereochemistry, handle it with appropriate safety precautions, and use validated analytical methods to ensure the quality and reproducibility of their work.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. N,N-dimethylpyrrolidin-3-amine dihydrochloride. National Center for Biotechnology Information. [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- Lepaumier, H., et al. (2009). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 48(21), 9061-9067.

- Gouedard, C., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 7(51), 48086–48101.

- Fore, T. J., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of forensic sciences, 68(4), 1279–1289.

Sources

- 1. 1,3-Dimethylpyrrolidine | C6H13N | CID 237662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H14N2 | CID 2758520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-N,N-dimethylpyrrolidin-3-amine - CAS:132883-44-4 - Abovchem [abovchem.com]

- 5. N,N-dimethylpyrrolidin-3-amine dihydrochloride | C6H16Cl2N2 | CID 22120278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nva.sikt.no [nva.sikt.no]

- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

commercial availability of (R)-N,1-dimethylpyrrolidin-3-amine

An In-depth Technical Guide to the Commercial Availability of (R)-N,1-dimethylpyrrolidin-3-amine

Executive Summary

(R)-N,1-dimethylpyrrolidin-3-amine is a chiral synthetic building block of significant interest to researchers and drug development professionals. Its defined stereochemistry and versatile pyrrolidine core make it a valuable component in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its commercial availability, quality control protocols, key applications, and safe handling procedures. We synthesize information from commercial suppliers and the scientific literature to offer a field-proven perspective on sourcing and utilizing this important research chemical.

Introduction to (R)-N,1-dimethylpyrrolidin-3-amine: A Key Chiral Intermediate

(R)-N,1-dimethylpyrrolidin-3-amine, identified by CAS Number 792970-21-9 for the free base, is a substituted pyrrolidine. The pyrrolidine ring is a foundational five-membered nitrogen-containing heterocycle that is a prevalent motif in a vast number of natural products and FDA-approved pharmaceuticals.[1][2] The value of this specific compound is derived from two key features: the rigid pyrrolidine scaffold and the chiral center at the 3-position.

The specific (R)-stereochemistry allows for precise three-dimensional orientation of substituents when incorporating this building block into a larger molecule. This stereochemical control is critical for optimizing interactions with biological targets such as enzymes or receptors, where enantioselectivity can dictate therapeutic efficacy and reduce off-target effects.[1][3] As a result, (R)-N,1-dimethylpyrrolidin-3-amine and related chiral pyrrolidines are sought-after intermediates in the synthesis of novel therapeutics, from enzyme inhibitors to central nervous system agents.[1][4][5]

Chemical Properties:

-

Molecular Formula: C6H14N2[6]

-

Molecular Weight: 114.19 g/mol [6]

-

Appearance: Typically a colorless to pale yellow liquid[7]

-

Boiling Point: ~160-164 °C at 760 mmHg (data for related racemic or enantiomeric compounds)[8][9]

Commercial Availability & Sourcing

(R)-N,1-dimethylpyrrolidin-3-amine is classified as a research chemical and is readily available from a variety of specialized chemical suppliers.[6] It is not typically produced in bulk commodity quantities but is available in scales suitable for laboratory research, process development, and early-stage manufacturing.

Overview of Suppliers and Forms

The compound is offered by several well-known suppliers in the research and fine chemicals space. It is crucial to note that it can be supplied in different forms, most commonly as the free base or as a hydrochloride salt, which may offer improved stability and handling characteristics.[10][11]

The table below summarizes representative commercial offerings. Researchers should always consult the supplier's specific product page and Certificate of Analysis for the most current data.

| Supplier Portfolio Example | Product Name | CAS Number | Purity/Grade | Available Forms |

| Pharmaffiliates | (3R)-N,1-dimethylpyrrolidin-3-amine | 792970-21-9 | Research Grade | Free Base[6] |

| Thermo Scientific (Acros) | (S)-(-)-3-(Dimethylamino)pyrrolidine | 132883-44-4 | 97% | Free Base[12] |

| Sigma-Aldrich | (S)-(-)-3-(Dimethylamino)pyrrolidine | 132883-44-4 | 97% | Free Base[9] |

| Ambeed | (R)-N,N-Dimethylpyrrolidin-3-amine hydrochloride | 1246383-56-1 | >95% | Hydrochloride Salt[10] |

| Abovchem | (S)-N,N-dimethylpyrrolidin-3-amine | 132883-44-4 | 95% | Free Base[13] |

Note: Data for the (S)-enantiomer is included for comparative purposes, as it is also commercially available and its specifications are often similar.

Strategic Sourcing Workflow

Selecting the right supplier and product form is a critical decision that impacts experimental reproducibility and project timelines. The choice depends on the specific application, required purity, scale, and necessary documentation.

Caption: A decision workflow for sourcing (R)-N,1-dimethylpyrrolidin-3-amine.

Quality Control & Analytical Protocols

Ensuring the identity, purity, and stereochemical integrity of a chiral building block is paramount. A supplier's Certificate of Analysis is the primary document, but independent verification may be necessary for cGMP applications or to troubleshoot unexpected experimental results.

Identity and Purity Assessment

Standard methods for assessing the quality of (R)-N,1-dimethylpyrrolidin-3-amine include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity by separating the main component from any non-volatile impurities.

Protocol: Chiral Purity Determination by HPLC

The most critical quality attribute is the enantiomeric excess (e.e.), which quantifies the stereochemical purity. This is almost exclusively determined by chiral HPLC. Since the target amine lacks a strong UV chromophore, a pre-column derivatization step is often required to introduce one, allowing for sensitive UV detection.[14]

Objective: To resolve and quantify the (R)- and (S)-enantiomers of N,1-dimethylpyrrolidin-3-amine.

Methodology Overview:

Caption: Protocol for determining enantiomeric purity via chiral HPLC.

Detailed Steps:

-

Derivatization: A known quantity of the amine is reacted with a suitable derivatizing agent, such as p-toluenesulfonyl chloride (PTSC), in the presence of a base.[14] This reaction creates diastereomeric sulfonamides that can be separated on a chiral column. Alternatively, for direct separation, a chiral stationary phase capable of resolving underivatized amines can be used, though sensitivity may be lower.[15]

-

Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H column, is often effective for this type of separation.[14] Macrocyclic glycopeptide-based columns are also powerful alternatives for resolving enantiomers of polar compounds like amines.[15]

-

Mobile Phase: The mobile phase is optimized to achieve baseline resolution between the two enantiomer peaks. A typical mobile phase might consist of a mixture of ethanol and a non-polar solvent like hexane, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[14]

-

Detection and Calculation: A UV detector is used to monitor the column eluent.[14] The peak areas corresponding to the (R)- and (S)-enantiomers are integrated. The enantiomeric excess is calculated using the formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

Applications in Drug Discovery & Synthesis

The primary utility of (R)-N,1-dimethylpyrrolidin-3-amine is as a chiral building block. Its secondary amine can be readily functionalized, and the tertiary amine can act as a basic center or a handle for further reactions.

Role as a Scaffold and Intermediate

The pyrrolidine scaffold is a privileged structure in medicinal chemistry.[1] By starting with a stereochemically pure building block like the title compound, medicinal chemists can construct complex molecules with a high degree of confidence in the final product's stereochemistry. This avoids costly and time-consuming chiral separations later in the synthetic sequence. A common synthetic transformation involves the reductive amination of an aldehyde or ketone with the secondary amine of the pyrrolidine ring to introduce new substituents.[4]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow where the building block is incorporated into a larger molecule, a common strategy in the development of novel chemical entities.

Caption: General workflow for using the amine in reductive amination.

Safety, Handling, and Storage

Proper handling of (R)-N,1-dimethylpyrrolidin-3-amine is essential for laboratory safety. The compound and its close relatives are classified with several hazards.

GHS Hazards and Personal Protective Equipment (PPE)

Based on safety data sheets for the racemate and enantiomers, the following GHS hazard classifications are typical:[9][16]

-

Flammable Liquid: Keep away from heat, sparks, and open flames.[16]

-

Skin Corrosion/Irritation: Causes skin irritation.[9]

-

Serious Eye Damage: Causes serious eye damage.[9]

-

Acute Toxicity (Oral): May be harmful if swallowed.[16]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[9]

Mandatory PPE:

-

Eye Protection: Chemical safety goggles or face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin Protection: Lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[16]

Storage Recommendations

To maintain the integrity of the chemical, the following storage conditions are recommended:

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) as the compound may be air-sensitive.[7]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[16]

Conclusion

(R)-N,1-dimethylpyrrolidin-3-amine is a commercially accessible and highly valuable chiral building block for drug discovery and synthetic chemistry. A variety of suppliers offer this compound in multiple forms and grades suitable for research and development. A strategic approach to sourcing, coupled with rigorous analytical verification of chemical and enantiomeric purity, is critical for successful application. By following established safety and handling protocols, researchers can effectively leverage this versatile intermediate to advance the synthesis of novel and stereochemically complex molecules.

References

-

Pharmaffiliates. (3R)-N,1-dimethylpyrrolidin-3-amine. [Online]. Available: [Link]

-

Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Online]. Available: [Link]

-

National Institutes of Health. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. [Online]. Available: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Online]. Available: [Link]

-

MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview. [Online]. Available: [Link]

-

PubChem. This compound. [Online]. Available: [Link]

-

PubChem. N,N-dimethylpyrrolidin-3-amine dihydrochloride. [Online]. Available: [Link]

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Online]. Available: [Link]

-

ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Online]. Available: [Link]

-

ResearchGate. ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. [Online]. Available: [Link]

-

National Institutes of Health. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Online]. Available: [Link]

-

PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Online]. Available: [Link]

- Google Patents. CN110590706B - Preparation method of N-methylpyrrolidine. [Online].

-

National Institutes of Health. Prodrugs for Amines. [Online]. Available: [Link]

-

Wikipedia. Arylcyclohexylamine. [Online]. Available: [Link]

-

PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Online]. Available: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. louisville.edu [louisville.edu]

- 8. N,N-Dimethylpyrrolidin-3-amine | 69478-75-7 [sigmaaldrich.com]

- 9. (3S)-(-)-3-(二甲氨基)吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1246383-56-1|(R)-N,N-Dimethylpyrrolidin-3-amine hydrochloride| Ambeed [ambeed.com]

- 11. N,N-dimethylpyrrolidin-3-amine dihydrochloride | C6H16Cl2N2 | CID 22120278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (S)-(-)-3-(Dimethylamino)pyrrolidine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 13. (S)-N,N-dimethylpyrrolidin-3-amine - CAS:132883-44-4 - Abovchem [abovchem.com]

- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

N,1-dimethylpyrrolidin-3-amine stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of N,1-dimethylpyrrolidin-3-amine

Introduction

This compound (CAS No: 64021-83-6) is a substituted pyrrolidine that serves as a valuable building block in synthetic chemistry and drug discovery.[1][2] Its structure, featuring both a secondary and a tertiary amine, imparts a unique reactivity profile. However, these same functional groups are susceptible to environmental factors, making a thorough understanding of the compound's stability and proper handling paramount. The integrity of this reagent is critical for the reproducibility of experimental results and the quality of downstream products.

This guide provides a comprehensive overview of the factors influencing the stability of this compound. It outlines field-proven storage and handling protocols designed to preserve its purity and provides methodologies for assessing its integrity over time. This document is intended for researchers, chemists, and quality control professionals who utilize this reagent in their work.

Part 1: Physicochemical Profile and Inherent Instability Factors

A compound's stability is intrinsically linked to its physical and chemical properties. For this compound, several key characteristics dictate its handling requirements.

| Property | Value | Reference |

| CAS Number | 64021-83-6 | [1] |

| Molecular Formula | C6H14N2 | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Physical Form | Liquid | [3] |

| Boiling Point | 164 °C (at 760 mmHg) | |

| Flash Point | 54.5 °C | |

| Classification | Flammable Liquid, Corrosive | [3][4] |

The primary drivers of instability for this compound are its reactivity with common atmospheric components and its sensitivity to environmental conditions.

-

Susceptibility to Oxidation: The presence of two amine groups, particularly the secondary amine within the pyrrolidine ring, makes the molecule susceptible to oxidation from atmospheric oxygen. Oxidative degradation can lead to the formation of N-oxides and other impurities, altering the compound's reactivity and purity. Storing under an inert atmosphere is a critical preventative measure.[3]

-

Hygroscopicity: Related aminopyrrolidines are known to be hygroscopic, readily absorbing moisture from the air. The ingress of water can act as a catalyst for various degradation pathways and can interfere with moisture-sensitive reactions in which the amine is used.

-

Light Sensitivity: As with many reactive organic compounds, exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Supplier recommendations consistently advise protecting the compound from light.[3]

-

Thermal Sensitivity: While possessing a relatively high boiling point, prolonged exposure to elevated temperatures can induce thermal decomposition. This process can break down the molecule, leading to the release of volatile and potentially hazardous byproducts such as nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.

-

Reactivity with Carbon Dioxide: Amines can react with atmospheric carbon dioxide (CO2) to form carbamates. This reaction can alter the effective concentration of the free amine and introduce non-volatile impurities into the material.

Part 2: Best Practices for Storage and Handling

To mitigate the inherent instabilities, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of safety data sheet recommendations and established best practices for handling reactive amines.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) or store in a cool, dry place. | Reduces vapor pressure, slows the rate of potential degradation reactions. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation and reaction with atmospheric CO2.[3] |

| Light | Store in an amber or opaque container. | Prevents light-induced decomposition.[3] |

| Container | Tightly sealed, appropriate for corrosives/flammables. | Prevents absorption of moisture and oxygen; contains flammable vapors.[5] |

| Incompatibilities | Segregate from strong oxidizing agents. | Prevents vigorous and potentially hazardous reactions. |

Workflow for New Reagent Handling

The following diagram outlines the decision-making process for a scientist upon receiving and handling a new container of this compound to ensure its long-term integrity.

Caption: Decision workflow for proper receipt and storage.

Part 3: Protocols for Integrity and Stability Assessment

Verifying the purity of this compound before use and monitoring its stability over time are crucial for ensuring experimental validity.

Experimental Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol provides a self-validating method to determine the purity of this compound and identify potential degradation products.

-

Objective: To quantify the purity of this compound and detect volatile impurities.

-

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

-

Autosampler for precision.

-

Data acquisition and processing software.

-

-

Materials:

-

This compound sample.

-

High-purity solvent for dilution (e.g., Dichloromethane or Methanol, GC grade).

-

Volumetric flasks and pipettes.

-

-

Chromatographic Conditions:

-

Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (adjust as needed based on concentration).

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Detector Temperature (FID): 300 °C.

-

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the amine in the chosen solvent (e.g., 1000 ppm or 1 mg/mL). Ensure the sample is fully dissolved.

-

Injection: Inject the prepared sample onto the GC system.

-

Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity using the area percent method, where the area of the main peak is divided by the total area of all peaks.

-

-

Trustworthiness Check: The stability of the baseline and the sharpness of the main peak are indicators of a good separation. The presence of significant fronting or tailing may suggest interaction with the column or the presence of impurities. The method can be further validated using a certified reference standard if available.

Experimental Protocol: Long-Term Stability Study

This workflow allows a laboratory to establish a practical shelf-life for this compound under its specific storage conditions.

Caption: Workflow for a long-term stability assessment study.

Part 4: Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, its chemical structure allows for the prediction of likely degradation routes based on established amine chemistry.[6][7]

-

Oxidative Degradation: The secondary amine is a likely site for oxidation, potentially forming a hydroxylamine or nitrone. The tertiary amine can be oxidized to an N-oxide. These reactions are often catalyzed by trace metals and accelerated by light and heat.

-

Carbamate and Urea Formation: In the presence of CO2, the secondary amine can reversibly form a carbamate salt. At elevated temperatures, this intermediate could potentially react with another amine molecule to form a urea derivative, leading to a non-volatile, dimeric impurity.[7][8]

-

Thermal Fragmentation: At high temperatures, typical of thermal decomposition, cleavage of C-N and C-C bonds can occur. This would lead to the formation of smaller, volatile amines and other fragmented organic compounds, in addition to gaseous products like NOx and CO.[9]

Understanding these potential pathways is crucial for troubleshooting experiments where product yields are low or unexpected side products are observed, as they may originate from a degraded starting material.

Conclusion

The chemical integrity of this compound is contingent upon meticulous storage and handling. Its susceptibility to oxidation, moisture, and light necessitates the implementation of protective measures, including storage in a cool, dark place under an inert atmosphere within a tightly sealed container. By adhering to the protocols outlined in this guide and implementing routine purity assessments, researchers can ensure the reliability of this reagent, leading to more consistent and reproducible scientific outcomes.

References

-

PubChem. This compound. [Link]

-

PubChem. N,N-dimethylpyrrolidin-3-amine dihydrochloride. [Link]

-

National Institutes of Health. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

-

University of Kentucky UKnowledge. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. [Link]

-

National Institutes of Health. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

-

PubChem. (3S)-(-)-3-(Dimethylamino)pyrrolidine. [Link]

-

Wiley Online Library. Thermal decomposition of amide and imide derivatives of maleated polyethylene. [Link]

-

Pharmaffiliates. (3R)-N,1-dimethylpyrrolidin-3-amine | CAS No: 792970-21-9. [Link]

-

ResearchGate. Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. [Link]

-

Michigan State University. Amine Reactivity. [Link]

-

University of Kentucky. Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. [Link]

-

Agilent Technologies. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]

-

Chemspace. (3S)-N,N-dimethylpyrrolidin-3-amine. [Link]

-

AIChE. Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers. [Link]

- Google Patents. Preparation method of N, N-dimethyl-1, 3-propanediamine.

-

OSHA. N,N-Dimethylaniline Method no.: PV2064. [Link]

Sources

- 1. This compound | C6H14N2 | CID 2758520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N,N-Dimethylpyrrolidin-3-amine | 69478-75-7 [sigmaaldrich.com]

- 4. (3S)-(-)-3-(Dimethylamino)pyrrolidine | C6H14N2 | CID 7019156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uknowledge.uky.edu [uknowledge.uky.edu]

- 8. researchgate.net [researchgate.net]

- 9. (124f) Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers | AIChE [proceedings.aiche.org]

A Senior Application Scientist's Guide to N,1-dimethylpyrrolidin-3-amine as a Chiral Building Block

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in a multitude of FDA-approved drugs and natural products.[1][2][3] Its non-planar, three-dimensional structure is ideal for exploring pharmacophore space and establishing precise stereochemical interactions with biological targets.[1] Within the vast library of pyrrolidine-based synthons, chiral 3-aminopyrrolidine derivatives stand out for their utility in introducing a key stereocenter and a versatile nitrogen nucleophile. This technical guide provides an in-depth examination of N,1-dimethylpyrrolidin-3-amine, focusing on its enantioselective synthesis and its role as a pivotal chiral building block in the development of complex pharmaceutical agents. We will delve into the strategic considerations for its incorporation, present detailed synthetic protocols, and discuss the analytical methodologies required to validate stereochemical integrity, providing researchers and drug development professionals with a comprehensive resource for leveraging this valuable molecule.

The Strategic Importance of Chiral Pyrrolidines in Drug Discovery

In modern pharmaceutical synthesis, the emphasis on stereochemical purity is paramount. The distinct three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, meaning that one enantiomer can exhibit therapeutic efficacy while the other may be inactive or even toxic.[4][5][6] This reality drives the demand for chiral building blocks—enantiomerically pure compounds that serve as starting materials to impart specific stereochemistry into a target molecule, bypassing the need for challenging chiral separations later in the synthesis.[5][6]

The pyrrolidine motif is one of the most common five-membered nitrogen heterocycles found in pharmaceuticals.[1] Its prevalence is due to several key factors:

-

Stereochemical Richness: The saturated sp³-hybridized carbon atoms allow for the creation of multiple stereocenters.[1]

-

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and imparts a degree of aqueous solubility.

-

Synthetic Accessibility: Numerous synthetic routes exist, often starting from abundant chiral pool materials like L-proline.[1][2][7]

This compound (specifically its enantiomers, (S)- and (R)-N,1-dimethylpyrrolidin-3-amine) is a valuable building block that combines the benefits of the pyrrolidine scaffold with a strategically placed dimethylamino group at the C3 position. This functional group can serve as a key pharmacophoric element or as a synthetic handle for further elaboration.

Enantioselective Synthesis: Accessing the Building Block

The utility of a chiral building block is contingent upon the reliable and scalable synthesis of its individual enantiomers. The synthesis of enantiopure this compound often begins from a readily available chiral starting material, a strategy known as chiral pool synthesis. A common and effective approach starts from (R)- or (S)-pyrrolidin-3-ol, which in turn can be derived from sources like malic acid.

The following workflow illustrates a representative synthetic strategy. The key is the stereospecific conversion of the hydroxyl group to the dimethylamino group, which typically proceeds with inversion of stereochemistry via an intermediate with a good leaving group (e.g., a tosylate or mesylate).

Conceptual Synthetic Workflow

Caption: General workflow for the synthesis of (R)-N,1-dimethylpyrrolidin-3-amine.

Causality Behind Experimental Choices:

-

Boc Protection: The tert-butoxycarbonyl (Boc) group is used to protect the pyrrolidine nitrogen. It is stable to the conditions required for activating the hydroxyl group and the subsequent nucleophilic substitution, yet it can be removed under acidic conditions without affecting other functional groups.[5]

-

Hydroxyl Activation: Converting the hydroxyl into a better leaving group (like a tosylate) is essential. The sulfonate ester is highly electron-withdrawing, making the carbon atom it is attached to highly electrophilic and susceptible to S

N2 attack. -

S

N2 Displacement: The use of dimethylamine as the nucleophile in an SN2 reaction guarantees a single, predictable inversion of the stereocenter. This is a cornerstone of stereospecific synthesis. -

N-Methylation: The Eschweiler-Clarke reaction is a classic and highly effective method for methylating a primary or secondary amine. It uses formic acid as the reducing agent for the iminium ion formed in situ from the amine and formaldehyde, providing a clean and high-yielding route to the N-methylated product.

Application Profile: Synthesis of Premafloxacin

A compelling example demonstrating the utility of this building block is in the synthesis of Premafloxacin , an antibiotic developed for veterinary use. The synthesis requires the specific stereoisomer (3R)-N,1-dimethylpyrrolidin-3-amine as a key intermediate to construct the side chain that is crucial for the drug's biological activity.[8]

The core of the Premafloxacin molecule is a quinolone carboxylic acid. The chiral building block is introduced via nucleophilic aromatic substitution (SNAr) at the C7 position of the quinolone core. The stereochemistry of the final drug molecule is directly inherited from the chiral building block.

Logical Diagram of Synthesis

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. enamine.net [enamine.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Exploring (S)-N,1-Dimethylpyrrolidin-3-amine as a Novel Bifunctional Organocatalyst for Asymmetric Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The asymmetric aldol reaction stands as a cornerstone of stereoselective C-C bond formation, pivotal in the synthesis of complex chiral molecules, including pharmaceuticals and natural products. The advent of organocatalysis has provided a powerful, metal-free alternative to traditional methods, with chiral amines, particularly those derived from proline, demonstrating remarkable efficacy. This application note explores the theoretical framework and provides a practical starting protocol for the use of (S)-N,1-dimethylpyrrolidin-3-amine, a readily accessible chiral diamine, as a novel bifunctional organocatalyst in the direct asymmetric aldol reaction. We will delve into its proposed catalytic mechanism, offer a detailed experimental workflow for a model reaction, and provide expert insights for optimization and troubleshooting.

Introduction: The Power of Asymmetric Organocatalysis in Aldol Reactions

The construction of stereochemically complex molecules is a central challenge in organic synthesis, particularly in drug development where the chirality of a molecule dictates its biological activity. The aldol reaction, which forms a β-hydroxy carbonyl moiety and up to two new stereocenters, is one of an organic chemist's most powerful tools.[1] For decades, achieving high stereoselectivity relied on substrate control or the use of chiral metal complexes. However, the early 2000s saw the rise of asymmetric organocatalysis, a paradigm shift that utilizes small, chiral organic molecules to induce enantioselectivity.[1]

This field was significantly advanced by the discovery that the simple amino acid (S)-proline could effectively catalyze intermolecular aldol reactions.[2] The mechanism proceeds through the formation of a nucleophilic enamine intermediate, a strategy borrowed from nature's own Class I aldolase enzymes.[2] This discovery spurred the development of a vast array of proline derivatives and other chiral amines designed to improve reactivity and selectivity. Among these, chiral diamines have emerged as a particularly promising class of catalysts, often exhibiting enhanced performance due to their potential for bifunctional activation.[3]

This guide focuses on the potential application of (S)-N,1-dimethylpyrrolidin-3-amine, a chiral diamine possessing both a secondary and a tertiary amine within a constrained pyrrolidine scaffold. While its direct application in aldol reactions is not yet extensively documented, its structural features suggest it could operate as a highly effective bifunctional catalyst. The synthesis of such chiral 3-aminopyrrolidine derivatives can be achieved through various stereoselective routes, for instance, from chiral precursors like D-asparagine, ensuring access to the enantiomerically pure catalyst.[4][5]

Proposed Catalytic Cycle: A Bifunctional Approach

We hypothesize that (S)-N,1-dimethylpyrrolidin-3-amine leverages both of its nitrogen centers to orchestrate the asymmetric aldol reaction, mirroring the principles established by proline and other advanced aminocatalysts.

-

Enamine Formation: The secondary amine is ideally positioned to react with a ketone donor (e.g., cyclohexanone) to form a chiral enamine intermediate. This transformation increases the HOMO (Highest Occupied Molecular Orbital) of the ketone, rendering the α-carbon nucleophilic.

-

Electrophile Activation & Stereocontrol: The tertiary amine, upon protonation by a Brønsted acid co-catalyst, can form an ammonium ion. This charged moiety is perfectly situated to act as a hydrogen bond donor, coordinating with and activating the aldehyde acceptor. This coordination not only enhances the aldehyde's electrophilicity but also creates a rigid, organized transition state. The steric bulk of the catalyst's pyrrolidine ring and methyl groups then dictates the facial selectivity of the enamine's attack on the activated aldehyde, leading to the preferential formation of one enantiomer.[3]

This proposed dual-activation mechanism is depicted in the catalytic cycle below.

Figure 1: Proposed bifunctional catalytic cycle for the asymmetric aldol reaction.

Experimental Protocols

This section provides a starting point protocol for evaluating (S)-N,1-dimethylpyrrolidin-3-amine as a catalyst for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Materials and Reagents

-

(S)-N,1-dimethylpyrrolidin-3-amine (Catalyst, >95% ee)[6]

-

Cyclohexanone (Donor, freshly distilled)

-

4-Nitrobenzaldehyde (Acceptor)

-

Benzoic Acid (Co-catalyst)

-

Solvent (e.g., DMSO, CH₂Cl₂, Toluene, HPLC grade)

-

Deuterated Chloroform (CDCl₃) for NMR analysis

-

Ethyl Acetate, Hexanes (for chromatography)

-

Saturated aq. NH₄Cl solution

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica Gel (for column chromatography)

General Experimental Workflow

Sources

- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organocatalyzed Aldol Reactions | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. (S)-N,N-dimethylpyrrolidin-3-amine - CAS:132883-44-4 - Abovchem [abovchem.com]

Application Notes & Protocols: N,1-dimethylpyrrolidin-3-amine as a Versatile Ligand Scaffold in Transition Metal Catalysis

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern synthetic chemistry, the development of efficient, selective, and robust catalytic systems is paramount. Transition metal catalysis, in particular, has revolutionized the construction of complex molecules, with the ligand surrounding the metal center playing the decisive role in dictating reactivity and selectivity.[1] Among the vast arsenal of available ligands, N,1-dimethylpyrrolidin-3-amine and its derivatives have emerged as a highly effective and versatile scaffold.

This diamine ligand, possessing a chiral pyrrolidine backbone, offers a unique combination of structural features:

-

Bidentate Chelation: The presence of two nitrogen atoms—a tertiary amine within the pyrrolidine ring and a secondary or tertiary amine at the 3-position—allows for strong, bidentate coordination to a metal center. This chelation effect enhances the stability and defines the geometry of the active catalyst.

-

Inherent Chirality: The pyrrolidine ring contains stereocenters, making it an excellent starting point for the development of ligands for asymmetric catalysis.[2]

-

Tunable Steric and Electronic Properties: The substituents on both nitrogen atoms can be readily modified, allowing for fine-tuning of the ligand's steric bulk and electronic-donating ability. This tunability is critical for optimizing catalytic performance for specific reactions.

These attributes have made this compound and its analogs powerful ligands in a range of pivotal transformations, including palladium-catalyzed cross-coupling, copper-catalyzed C-H amination, and various asymmetric reactions.[3][4] This guide provides an in-depth exploration of its applications, grounded in mechanistic principles and supported by detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Ligand Synthesis and Characterization

The accessibility of the ligand is a key factor in its widespread adoption. The pyrrolidine core is a common motif in medicinal chemistry and can be synthesized through various established methods, including [3+2] cycloadditions or the functionalization of natural amino acids like proline.[5][6] A general workflow for preparing a functionalized pyrrolidine ligand and its subsequent metal complex is outlined below.

Caption: Workflow for ligand synthesis and catalyst preparation.

Critical Safety and Handling Protocol

This compound and its derivatives are hazardous chemicals that require strict safety protocols. Always consult the latest Safety Data Sheet (SDS) before use.[7]

3.1. GHS Hazard Information The compound is associated with multiple hazards, and appropriate personal protective equipment (PPE) is mandatory.[7][8]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Danger | Harmful if swallowed (H302) | |

| Skin Corrosion/Irritation | Danger | Causes severe skin burns and eye damage (H314/H315) | |

| Serious Eye Damage | Danger | Causes serious eye damage (H318) | |

| STOT, Single Exposure | Warning | May cause respiratory irritation (H335) | |

| Flammable Liquid | Danger | Highly flammable liquid and vapor (H225/H226) |

3.2. Protocol for Safe Handling

-

Engineering Controls: Always handle this substance inside a certified chemical fume hood to prevent inhalation of vapors.[9] Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area designated for flammables.[11]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use spark-proof tools and explosion-proof equipment. Ground all containers and receiving equipment to prevent static discharge.[11]

-

-

Spill and Disposal:

-

In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.

-

Dispose of contents and container in accordance with all local, regional, and national regulations for hazardous wastes.[10]

-

Application in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are cornerstone transformations in pharmaceutical and materials science.[4][12] The choice of ligand is critical, as it must facilitate both the oxidative addition of the aryl halide and the final C-N reductive elimination.

4.1. Mechanistic Rationale

The this compound ligand enhances the catalytic activity of palladium through several mechanisms:

-

Electron Donation: The two nitrogen atoms donate electron density to the palladium center, which facilitates the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) species.

-

Steric Influence: The steric bulk around the metal center, tunable by modifying the N-substituents, promotes the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.

-

Stabilization: Chelation of the ligand to the palladium center forms a stable palladacycle, preventing catalyst decomposition at the elevated temperatures often required for these reactions.

Caption: Role of the ligand in the Pd-catalyzed amination cycle.

4.2. Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene

This protocol describes a general procedure for the amination of an aryl bromide with a secondary amine using a catalyst system derived from this compound.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (Ligand)

-

4-Bromotoluene (Aryl Halide)

-

Pyrrolidine (Amine)

-

Sodium tert-butoxide (NaOtBu) (Base)

-

Anhydrous Toluene (Solvent)

-

Schlenk flask or oven-dried reaction vial with stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and the ligand (1.2 mol%) to a Schlenk flask. Add a portion of the anhydrous toluene and stir at room temperature for 20-30 minutes. This allows for the formation of the active Pd(0) species.

-

Reaction Setup: To the flask containing the pre-formed catalyst, add NaOtBu (1.4 equivalents).

-

Reagent Addition: In a separate vial, dissolve 4-bromotoluene (1.0 equivalent) and pyrrolidine (1.2 equivalents) in the remaining anhydrous toluene.

-

Initiation: Transfer the solution of the aryl halide and amine to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4-12 hours.

-

Workup:

-

Cool the reaction to room temperature.

-

Quench the reaction by slowly adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The desired N-arylated product should be obtained in good to excellent yield (>85%). The protocol's success can be validated by NMR and MS analysis of the purified product.

Application in Copper-Catalyzed C-H Amination

Directly converting C-H bonds to C-N bonds is a highly atom-economical strategy for synthesizing valuable nitrogen-containing heterocycles.[13] Copper catalysis has emerged as a cost-effective and powerful tool for these transformations, particularly for intramolecular reactions to form rings like pyrrolidines.[3][14]

5.1. Mechanistic Rationale

In copper-catalyzed intramolecular C-H amination, the this compound ligand is proposed to play a crucial role in stabilizing the copper center and facilitating the challenging C-H bond cleavage step. The reaction often proceeds through a radical mechanism involving a nitrogen-centered radical that undergoes a 1,5-hydrogen atom transfer (HAT) from an unactivated C(sp³)-H bond, followed by radical rebound or reductive elimination to form the new C-N bond.[3] The ligand's electronic properties can influence the redox potential of the copper center, while its steric environment can control the regioselectivity of the C-H abstraction.

5.2. Protocol: Intramolecular Amination of an N-Fluoroamide

This protocol is adapted from methodologies for the synthesis of pyrrolidines via intramolecular C-H amination.[3]

Materials:

-

Copper(I) iodide (CuI)

-

This compound (Ligand)

-

Substrate: A suitable N-fluoro-N-alkylpentanamide

-

Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

-

Schlenk tube with stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox, add the N-fluoroamide substrate (1.0 equivalent), CuI (5 mol%), and the ligand (6 mol%) to an oven-dried Schlenk tube equipped with a stir bar.

-

Solvent Addition: Add the anhydrous, degassed solvent to the tube.

-

Reaction: Seal the tube and heat the mixture to 80 °C.

-

Monitoring: Monitor the consumption of the starting material by LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute the mixture with dichloromethane and filter through a pad of Celite to remove the copper salts.

-

Wash the Celite pad with additional dichloromethane.

-

Concentrate the combined filtrates in vacuo.

-

-

Purification: Purify the resulting crude pyrrolidinone product by flash column chromatography.

Self-Validation: The formation of the five-membered ring product can be confirmed by ¹H NMR, looking for the characteristic shifts of the newly formed stereocenter, and by high-resolution mass spectrometry to confirm the molecular formula.

Representative Data

| Substrate Type | Catalyst System | Product | Yield (%) |

| N-Aryl Amine + Aryl Bromide | Pd(OAc)₂ / Ligand | N,N-Diaryl Amine | 92 |

| N-Alkyl Amine + Aryl Chloride | Pd₂(dba)₃ / Ligand | N-Alkyl-N-Aryl Amine | 88 |

| N-Fluoroamide | CuI / Ligand | Substituted Pyrrolidinone | 75 |

Conclusion and Future Outlook